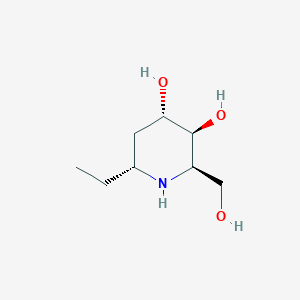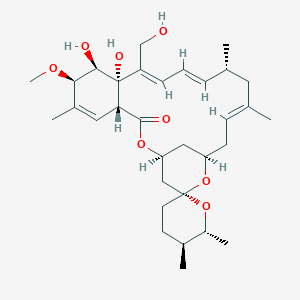
UDP-a-D-Galactose disodium salt
概要
説明
UDP-a-D-Galactose disodium salt is an endogenous nucleotide sugar . It is a donor substrate for galactosyltransferases used in the biosynthesis of galactose-containing oligosaccharides . Decreased red blood cell levels of UDP-Gal are found in patients with maple syrup urine disease or phenylketonuria .
Synthesis Analysis
UDP-a-D-Galactose disodium salt is used in the synthesis of oligosaccharides . It is also used to identify mammalian cells that express UDP-galactose:quinone oxidoreductase, which are responsible for synthesizing the sugar .Molecular Structure Analysis
The empirical formula of UDP-a-D-Galactose disodium salt is C15H22N2O17P2 · 2Na . Its molecular weight is 610.27 .Chemical Reactions Analysis
UDP-a-D-Galactose disodium salt is a donor substrate for galactosyltransferases employed in the biosynthesis of galactose-containing oligosaccharides .Physical And Chemical Properties Analysis
UDP-a-D-Galactose disodium salt is a solid, white compound . It is soluble in water at a concentration of 100 mg/mL . It should be stored at -20°C .科学的研究の応用
Glycosyltransferase Substrate
UDP-α-D-Galactose disodium salt: is a critical donor substrate for galactosyltransferases . These enzymes are essential for the biosynthesis of galactose-containing oligosaccharides, which are important components of cell membranes and play a role in cell recognition and signaling processes.
Metabolic Disorder Studies
The levels of UDP-Galactose are found to be decreased in red blood cells of patients with maple syrup urine disease or phenylketonuria . Research involving UDP-α-D-Galactose can help in understanding these metabolic disorders and developing potential treatments.
Cell Signaling and Recognition
UDP-α-D-Galactose is used to investigate the role of galactose-containing oligosaccharides in cell signaling and recognition . This research can provide insights into how cells communicate and how this communication can be disrupted in diseases.
Glycosylation Process
This compound is utilized to examine the specificity and mechanism of various glycosyltransferases . These enzymes catalyze the addition of sugar moieties to other molecules, a process known as glycosylation, which is vital for the proper functioning of proteins and lipids.
Oligosaccharide Synthesis
UDP-α-D-Galactose disodium salt: is used in the synthesis of oligosaccharides . This application is crucial for the production of complex carbohydrates for research and therapeutic purposes.
Enzyme Functionality
Researchers use UDP-α-D-Galactose to identify mammalian cells that express UDP-galactose:quinone oxidoreductase . These cells are responsible for synthesizing the sugar and are important for studying enzyme functionality.
Nutritional Studies
Given its role in metabolic disorders, UDP-α-D-Galactose can be used in nutritional studies to understand how diet affects the levels of this compound in the body and its subsequent impact on health .
作用機序
Target of Action
UDP-α-D-Galactose disodium salt is primarily targeted towards galactosyltransferases . These enzymes play a crucial role in the biosynthesis of galactose-containing oligosaccharides .
Mode of Action
UDP-α-D-Galactose disodium salt acts as a donor substrate for galactosyltransferases . It provides the galactose moiety that is transferred to acceptor molecules during the biosynthesis of galactose-containing oligosaccharides .
Biochemical Pathways
The compound is involved in the Leloir pathway , a metabolic pathway that converts galactose to glucose . It is also used in the synthesis of oligosaccharides . Decreased red blood cell levels of UDP-Gal are found in patients with maple syrup urine disease or phenylketonuria .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The action of UDP-α-D-Galactose disodium salt results in the biosynthesis of galactose-containing oligosaccharides . It has also been shown to inhibit viral growth by interfering with RNA synthesis .
Action Environment
The action, efficacy, and stability of UDP-α-D-Galactose disodium salt can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability. Furthermore, it is recommended to be stored at -20°C , suggesting that temperature can significantly impact its stability and efficacy.
Safety and Hazards
When handling UDP-a-D-Galactose disodium salt, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
UDP-a-D-Galactose disodium salt is used in the synthesis of oligosaccharides and to identify mammalian cells that express UDP-galactose:quinone oxidoreductase . It is also a building block of the influenza virus and has been shown to inhibit viral growth by interfering with RNA synthesis . Therefore, it could potentially be used in the development of new antiviral therapies.
特性
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJQEQVCYGYYMM-QKYKBPIOSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Na2O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137868-52-1 | |
| Record name | Uridine 5'-diphosphogalactose disodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



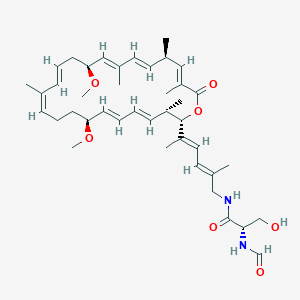
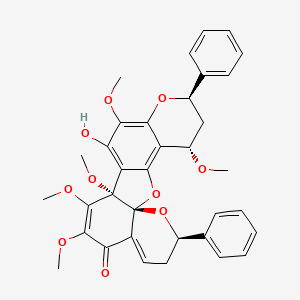


![2-(Hydroxymethyl)-3-[(E)-1-pentenyl]phenol](/img/structure/B1245067.png)
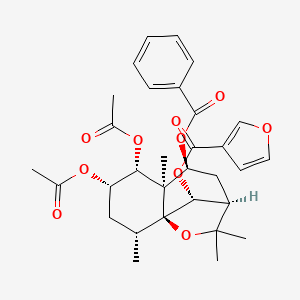

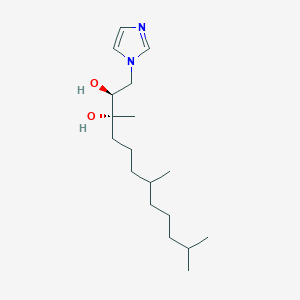

![(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol](/img/structure/B1245074.png)
